In-Depth Technical Guide: Structure Elucidation of 2-Cyclopropylbenzofuran-5-carboxylic acid
In-Depth Technical Guide: Structure Elucidation of 2-Cyclopropylbenzofuran-5-carboxylic acid
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3][4] The specific substitution pattern on the benzofuran scaffold is critical to its pharmacological profile. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate the structure of a novel compound, 2-Cyclopropylbenzofuran-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a logical framework for structural determination rooted in spectroscopic principles.
The process of structure elucidation is a systematic puzzle-solving endeavor, integrating various analytical techniques to build a complete picture of a molecule's architecture.[5][6][7][8] For 2-Cyclopropylbenzofuran-5-carboxylic acid, a multi-faceted approach utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy is essential. Each technique provides unique and complementary information, and their combined interpretation allows for unambiguous structure confirmation.
The Elucidation Workflow: A Synergistic Approach
The structural determination of an unknown organic compound is a process of hypothesis generation and refinement based on empirical data. The workflow is designed to be self-validating, where insights from one technique corroborate or challenge the interpretations of another.
Caption: The integrated workflow for the structure elucidation of 2-Cyclopropylbenzofuran-5-carboxylic acid.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Expertise & Experience: Mass spectrometry is the initial and one of the most critical steps in structure elucidation. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. This information establishes the molecular formula, which is the foundational piece of the puzzle.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the synthesized compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
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Data Acquisition: The sample is introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes to determine the most stable ionization pathway.
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Data Analysis: The exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is determined. This value is then used to calculate the elemental composition using software that considers the precise masses of isotopes.
Data Presentation: Molecular Formula Determination
| Parameter | Observed Value |
| Molecular Ion ([M+H]⁺) | 217.0865 |
| Calculated Mass for C₁₂H₁₃O₃ | 217.0859 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 216.22 g/mol |
Trustworthiness: The close correlation between the observed and calculated mass provides high confidence in the assigned molecular formula. This formula immediately allows for the calculation of the Degree of Unsaturation (or Hydrogen Deficiency Index - HDI), which is 7. This high HDI suggests the presence of multiple rings and/or double bonds, consistent with a benzofuran structure.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies indicates their presence. For 2-Cyclopropylbenzofuran-5-carboxylic acid, we expect to see characteristic absorptions for the carboxylic acid and the aromatic and furan rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Instrumentation: A FTIR spectrometer equipped with an ATR accessory.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid |
| 1685 | Strong | C=O stretch of the carboxylic acid |
| 1610, 1580, 1450 | Medium-Weak | C=C stretches of the aromatic and furan rings |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (cyclopropyl) |
Trustworthiness: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9] This, combined with the strong carbonyl (C=O) absorption at 1685 cm⁻¹, provides compelling evidence for the presence of a carboxylic acid functional group. The presence of aromatic and aliphatic C-H stretches further supports the proposed structural features.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[8][10] ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
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Data Analysis: Chemical shifts (δ), integration values, and coupling patterns (multiplicity) are analyzed to assemble the molecular structure.
Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.8 (br s) | 1H | Broad Singlet | - | -COOH |
| 8.15 (d) | 1H | Doublet | 1.6 | H-4 |
| 7.85 (dd) | 1H | Doublet of Doublets | 8.4, 1.6 | H-6 |
| 7.60 (d) | 1H | Doublet | 8.4 | H-7 |
| 6.80 (s) | 1H | Singlet | - | H-3 |
| 2.20 (m) | 1H | Multiplet | - | Cyclopropyl CH |
| 1.10-1.00 (m) | 4H | Multiplet | - | Cyclopropyl CH₂ |
Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | -COOH |
| 158.0 | C-2 |
| 155.0 | C-7a |
| 128.0 | C-5 |
| 125.5 | C-6 |
| 123.0 | C-4 |
| 111.5 | C-7 |
| 102.0 | C-3 |
| 8.5 | Cyclopropyl CH₂ |
| 7.0 | Cyclopropyl CH |
Trustworthiness: The ¹H NMR data is highly informative. The downfield broad singlet at 12.8 ppm is characteristic of a carboxylic acid proton. The aromatic region shows three protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The singlet at 6.80 ppm is indicative of the proton at the 3-position of the benzofuran ring. The upfield multiplets are characteristic of a cyclopropyl group. The ¹³C NMR spectrum confirms the presence of 12 unique carbons, including the carbonyl carbon of the carboxylic acid and the carbons of the benzofuran and cyclopropyl moieties.
Final Structure Confirmation
The synergistic interpretation of the data from MS, IR, and NMR spectroscopy leads to the unambiguous elucidation of the structure as 2-Cyclopropylbenzofuran-5-carboxylic acid.
Caption: The elucidated structure of 2-Cyclopropylbenzofuran-5-carboxylic acid.
Causality Behind Experimental Choices:
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High-Resolution Mass Spectrometry was chosen over low-resolution MS to obtain the exact mass, which is crucial for determining the correct elemental composition and distinguishing between isomers with the same nominal mass.
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ATR-FTIR was selected for its simplicity and speed, requiring minimal sample preparation and providing a quick assessment of the key functional groups.
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High-Field NMR (400 MHz) was utilized to achieve better signal dispersion and resolution, which is essential for accurately interpreting the complex coupling patterns in the aromatic region and unambiguously assigning the protons.
This rigorous, multi-technique approach ensures the scientific integrity of the structure elucidation process, providing a high degree of confidence in the final assigned structure.
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